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Compound of Interest

Compound Name: Lunarine

Cat. No.: B1675444

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis
of the macrocyclic polyamine alkaloid, (x)-lunarine. Lunarine has garnered interest due to its
unique structural features and potential biological activity. This application note outlines two
prominent synthetic approaches, summarizing the key reactions, and providing step-by-step
protocols for the key transformations.

Introduction

(¥)-Lunarine is a complex macrocyclic alkaloid containing a spermidine unit embedded within a
large lactam ring, which is attached to a substituted hydrobenzofuran moiety. Its intricate
architecture has made it a challenging target for synthetic chemists. This document details two
successful total syntheses, providing a valuable resource for researchers interested in complex
natural product synthesis and the development of related compounds.

Synthetic Strategies
Two primary strategies have been successfully employed for the total synthesis of (+)-lunarine:
e Macrocyclization via Aminolysis of a Thiazolidine-2-thione Diamide: This approach,

pioneered by Nagao and colleagues, involves the construction of a linear precursor
containing the hydrobenzofuran and dicarboxylic acid components, which is then activated
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as a thiazolidine-2-thione diamide. The crucial macrocyclization is achieved by reacting this
activated intermediate with spermidine.

o Regiocontrolled Macrocyclization via Intramolecular Heck Coupling: A more recent approach
developed by Hamilton and coworkers utilizes a convergent strategy. A functionalized
hydrobenzofuran core and a selectively protected spermidine-containing fragment are
synthesized separately and then coupled via a Heck reaction to form a linear precursor.
Subsequent macrocyclization and deprotection afford the natural product.

Experimental Protocols

Below are the detailed experimental protocols for the key steps in the two synthetic routes.

Protocol 1: Macrocyclization via Aminolysis (Nagao et
al.)

This protocol describes the key macrocyclization step in the synthesis of (£)-lunarine.

Table 1: Key Reagents and Materials for Macrocyclization via Aminolysis

Reagent/Material Supplier Grade

Thiazolidine-2-thione diamide Synthesized in-house N/A

precursor

Spermidine Sigma-Aldrich >99%

Dichloromethane (DCM) Fisher Scientific Anhydrous

Methanol (MeOH) Fisher Scientific ACS Grade

Silica Gel Sorbent Technologies 60 A, 230-400 mesh
Procedure:

o Reaction Setup: A solution of the thiazolidine-2-thione diamide precursor (1.0 eq) in
anhydrous dichloromethane (DCM, 0.01 M) is prepared in a round-bottom flask equipped
with a magnetic stirrer and a nitrogen inlet.
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o Addition of Spermidine: A solution of spermidine (1.1 eq) in DCM (0.1 M) is added dropwise
to the stirred solution of the diamide precursor at room temperature over a period of 48 hours
using a syringe pump.

o Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) using a mobile phase of DCM:MeOH (9:1).

o Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
The residue is dissolved in DCM and washed sequentially with saturated agueous sodium
bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate,
filtered, and concentrated.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a gradient of DCM and MeOH to afford the macrocyclic lactam.

Table 2: Quantitative Data for the Aminolysis-Macrocyclization Step

Step Product Yield (%) Spectroscopic Data

IH NMR, 3C NMR, IR,
Macrocyclization Macrocyclic Lactam 60-70% HRMS consistent with

literature values.

Protocol 2: Regiocontrolled Synthesis via Heck
Coupling and Macrocyclization (Hamilton et al.)

This section details the crucial Heck coupling and subsequent macrocyclization steps.

Table 3: Key Reagents and Materials for Heck Coupling and Macrocyclization
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Reagent/Material Supplier Grade

cis-3-0x0-8-bromo-9b-cyano-
hexahydrobenzofuranyl Synthesized in-house N/A

precursor

Selectively protected

acrylamidospermidine Synthesized in-house N/A
Palladium(ll) acetate Strem Chemicals 98%
Triphenylphosphine Acros Organics 99%
Triethylamine Alfa Aesar >99%
Acetonitrile (MeCN) Avantor Anhydrous
Trifluoroacetic acid (TFA) Oakwood Chemical 99%

Procedure:
A. Heck Coupling:

¢ Reaction Setup: To a solution of the cis-3-0x0-8-bromo-9b-cyano-hexahydrobenzofuranyl
precursor (1.0 eq) and the selectively protected acrylamidospermidine (1.2 eq) in anhydrous
acetonitrile (MeCN, 0.05 M) is added palladium(ll) acetate (0.1 eq), triphenylphosphine (0.2
eq), and triethylamine (3.0 eq).

» Reaction Conditions: The reaction mixture is degassed and heated to 80 °C under a nitrogen

atmosphere for 12 hours.

o Work-up and Purification: After cooling to room temperature, the mixture is filtered through a
pad of Celite, and the filtrate is concentrated. The residue is purified by flash
chromatography to yield the Heck-coupled product.

B. Deprotection and Macrocyclization:

o Deprotection: The purified Heck-coupled product is dissolved in a mixture of DCM and
trifluoroacetic acid (TFA) (1:1) and stirred at room temperature for 2 hours. The solvent is

removed under reduced pressure.
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e Macrocyclization: The resulting crude amine is dissolved in a large volume of DCM (0.001 M)
containing a proton sponge (e.g., 2,6-lutidine, 5.0 eq). The solution is stirred at room
temperature for 24-48 hours.

 Purification: The reaction mixture is concentrated, and the residue is purified by preparative
high-performance liquid chromatography (HPLC) to afford ()-lunarine.

Table 4: Quantitative Data for the Heck Coupling and Macrocyclization Sequence

Step Product Yield (%) Spectroscopic Data

) 1H NMR, 13C NMR,
Linear Coupled

Heck Coupling 75-85% HRMS consistent with
Precursor

literature values.

1H NMR, 3C NMR, IR,
Deprotection & ) 40-50% over two HRMS consistent with
o (x)-Lunarine )
Macrocyclization steps literature values for

the natural product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic approaches to (z)-
lunarine.

Hydrobenzofuran Precursor —*

Linear Precursor

Activation | Thiazolidine-2-thione
o Diamide

Dicarboxylic Acid Derivative

——Aminotysts®|

Macrocyclization - (+)-Lunarine

Spermidine

Click to download full resolution via product page

Caption: Workflow for the Nagao et al. total synthesis of (+)-lunarine.
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Caption: Workflow for the Hamilton et al. regiocontrolled total synthesis.

Conclusion

The total syntheses of (x)-lunarine by Nagao and Hamilton represent significant achievements
in natural product synthesis. The protocols and data presented in this application note provide
a comprehensive guide for researchers aiming to synthesize this complex alkaloid or its
analogs for further biological evaluation and drug discovery efforts. The contrasting strategies
highlight the versatility of modern synthetic organic chemistry in tackling challenging molecular
architectures.

« To cite this document: BenchChem. [Total Synthesis of (£)-Lunarine: An Application Note and
Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675444+#total-synthesis-protocol-for-lunarine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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